7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]
Description
7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] is a spirocyclic compound featuring a cyclopentane ring fused to a dihydroisoquinoline moiety, with a trifluoromethyl (-CF₃) substituent at the 7' position. Spirocyclic architectures are valued in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability .
Properties
IUPAC Name |
7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N/c15-14(16,17)11-3-4-12-10(7-11)8-18-9-13(12)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJKNXWTIWZJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC3=C2C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Isoquinoline Moiety
The isoquinoline ring can be synthesized through methods such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction. These reactions typically involve the cyclization of a suitable precursor, such as a benzylamine derivative, under acidic conditions.
Synthesis of Cyclopentane Moiety
Cyclopentane rings can be prepared through various methods, including the Diels-Alder reaction or the cyclization of linear precursors. For a trifluoromethyl-substituted cyclopentane, specific fluorination methods might be required.
Spirocyclization
The spirocyclization step involves connecting the isoquinoline and cyclopentane rings. This could be achieved through a nucleophilic substitution or a metal-catalyzed coupling reaction, depending on the functional groups present on both moieties.
Data Tables
Given the lack of specific data for 7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] , we can consider a general table for spiro compound synthesis:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can influence the oxidation state of the molecule, making it more resistant to oxidative degradation.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the isoquinoline ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, often enhancing the reactivity of the molecule.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions can include modified isoquinoline derivatives with altered biological or chemical properties.
Scientific Research Applications
7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] has several applications in scientific research:
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, potentially leading to more potent biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 7' position of spiro[cyclopentane-1,4'-isoquinoline] derivatives is a critical site for modulating electronic, steric, and pharmacokinetic properties. Key analogs include:
Key Observations :
- The trifluoromethyl group is particularly notable for its lipophilicity (logP ~1.4–2.0) and resistance to oxidative degradation .
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but may reduce metabolic stability due to increased susceptibility to Phase I oxidation .
- Halogen Substituents (e.g., -F) : Balance lipophilicity and polarity, often enhancing blood-brain barrier penetration in CNS-targeted therapies .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline] is a synthetic compound known for its unique structural features and potential biological activities. This compound belongs to a class of spirocyclic isoquinolines, which have garnered interest in medicinal chemistry due to their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHFN
- CAS Number : 1425335-36-9
- Molecular Structure : The compound features a trifluoromethyl group and a spiro structure that contributes to its biological properties.
Biological Activity Overview
The biological activity of 7'-(trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline] has been evaluated through various in vitro studies, primarily focusing on its cytotoxic effects against different cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines. For instance, studies utilizing the MTT assay revealed varying IC values, indicating the concentration required to inhibit cell proliferation by 50%. Below is a summary of the cytotoxic effects observed:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| T47-D (Breast Cancer) | 1.33 | Induction of apoptosis through caspase activation |
| LNCaP (Prostate Cancer) | 3.64 | Cell cycle arrest and apoptosis |
| SHSY5Y (Neuroblastoma) | 10.20 | Inhibition of mitochondrial function |
These results indicate that the compound has potent cytotoxic properties, particularly against breast and prostate cancer cells.
The mechanisms underlying the biological activity of 7'-(trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline] involve several pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death. This was evidenced by enhanced staining with propidium iodide (PI), indicating compromised cell membranes and nuclear condensation typical of apoptosis.
- Cell Cycle Arrest : In prostate cancer cells (LNCaP), treatment with the compound resulted in cell cycle arrest at the G0/G1 phase, preventing further progression and proliferation.
- Mitochondrial Dysfunction : The compound appears to disrupt mitochondrial function, leading to decreased ATP production and increased reactive oxygen species (ROS), which contribute to cell death.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with 7'-(trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline] resulted in a significant reduction in T47-D cell viability after 72 hours of exposure. Flow cytometry analysis confirmed increased populations of apoptotic cells.
- Prostate Cancer Research : In LNCaP cells, the compound was found to downregulate androgen receptor signaling pathways, suggesting potential as an anti-androgenic agent.
Q & A
Q. What are the recommended synthetic strategies for 7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization and trifluoromethylation. Key steps:
- Cyclization : Use of acid-catalyzed or transition-metal-mediated cyclization to form the spirocyclic core .
- Trifluoromethylation : Introduce the CF₃ group via nucleophilic/electrophilic reagents (e.g., TMSCF₃ or CF₃I) under controlled conditions to avoid side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates .
Example Protocol (Adapted from Aghekyan et al., 2019):
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Cyclopentane-1,4-dione, NH₄OAc, AcOH, 110°C, 12h | Cyclization | 65% |
| 2 | TMSCF₃, KF, DMF, 60°C, 6h | CF₃ Addition | 48% |
| 3 | Pd/C, H₂, MeOH, RT, 3h | Reduction | 82% |
Q. How is the structural integrity of this spirocyclic compound validated?
Methodological Answer:
- NMR Spectroscopy : Confirm spiro junction via distinct coupling patterns (e.g., δ 3.2–4.1 ppm for dihydro protons) .
- X-ray Crystallography : Resolve spatial arrangement of the cyclopentane and isoquinoline moieties .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₇F₃N: 308.1264) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- In Vitro Testing :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ reported for analogs: 12–45 μM) .
- ADMET Profiling : Solubility (logP via shake-flask method) and metabolic stability (microsomal incubation) .
Advanced Research Questions
Q. How can synthetic yields be optimized given steric hindrance from the spirocyclic core?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states during cyclization .
- Catalytic Systems : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to install aryl groups without degrading the spiro structure .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12h) and improve regioselectivity .
Q. How to address contradictory bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to identify bioavailability issues .
- Metabolite Identification : Incubate with liver microsomes; use Q-TOF MS to detect hydroxylated or demethylated derivatives .
- Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from rodent models .
Q. What computational methods predict the role of the trifluoromethyl group in target binding?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Compare binding affinities of CF₃ vs. CH₃ analogs to receptors (e.g., kinase ATP pockets) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data .
- DFT Calculations : Analyze charge distribution and orbital interactions at the CF₃-isoquinoline interface .
Q. How to resolve stereochemical ambiguities in spirocyclic derivatives?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA/IB columns with ethanol/hexane eluents .
- VCD Spectroscopy : Differentiate enantiomers via vibrational circular dichroism patterns .
- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) .
Data Contradiction Analysis
Scenario : A study reports potent in vitro activity (IC₅₀ = 10 μM) but no efficacy in murine models.
Resolution Workflow :
Bioavailability Check : Measure plasma concentration (Cₘₐₓ < IC₅₀ suggests poor absorption) .
Metabolite Screening : Identify inactive Phase I metabolites (e.g., oxidative defluorination) .
Formulation Adjustment : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
